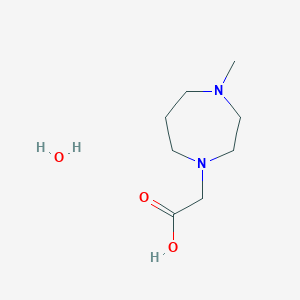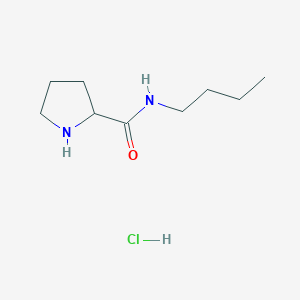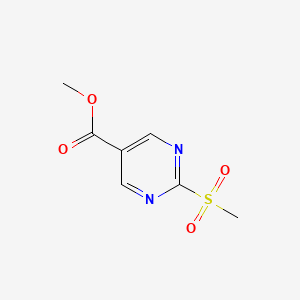
Ácido 6-cloro-1,2,3,4-tetrahidroisoquinolina-1-carboxílico clorhidrato
Descripción general
Descripción
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound that has been the focus of various scientific studies due to its potential applications in different fields of research and industry. It is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which forms an important group within the larger isoquinoline alkaloids .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride, has been described in various studies . One common synthetic strategy involves the reaction of phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C .Molecular Structure Analysis
The molecular formula of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is C10H11Cl2NO2. The InChI code is 1S/C12H14ClNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H .Physical And Chemical Properties Analysis
The physical form of the compound is a white solid . The molecular weight is 276.16 . The average mass is 204.096 Da and the monoisotopic mass is 203.026855 Da .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Quinoxalina
Los derivados de quinoxalina son compuestos importantes en química medicinal debido a sus diversas actividades biológicas. El compuesto en cuestión se puede usar en la síntesis de 6-Cloro-1,2,3,4,2′,3′-hexahidro-4,1′-dimetil-3,2′-dioxoquinoxalina-2-espiro-3′-indol, que se obtiene mediante cloración nucleofílica . Este proceso es significativo para crear compuestos con posibles aplicaciones farmacológicas.
Actividades Biológicas y Estudios SAR
1,2,3,4-Tetrahidroisoquinolina: los análogos, incluido el derivado clorado, se han estudiado por sus actividades biológicas contra varios patógenos y trastornos neurodegenerativos. Estos compuestos son de interés debido a su relación estructura-actividad (SAR) y sus mecanismos de acción, que son cruciales para el desarrollo de nuevos agentes terapéuticos .
Aplicaciones Organocatalíticas
El compuesto sirve como reactivo en procesos organocatalíticos, como la domino Michael-hemiacetalización. Estas reacciones son fundamentales en la preparación de moléculas biológica y farmacológicamente activas, destacando el papel del compuesto en la facilitación de transformaciones orgánicas complejas .
Análisis Celular y Terapia Génica
En el campo del análisis celular y la terapia génica, este compuesto se puede utilizar en el desarrollo de metodologías de cultivo celular y potencialmente como parte de soluciones de terapia génica. Sus propiedades químicas pueden ayudar a optimizar los entornos de cultivo celular y contribuir al avance de las técnicas de terapia génica .
Investigación Anticancerígena
El compuesto tiene relevancia en la investigación anticancerígena debido a su similitud estructural con 1,6-naftiridinas, que son conocidas por sus propiedades anticancerígenas. La investigación de derivados funcionalizados de estos compuestos puede conducir al descubrimiento de nuevos agentes anticancerígenos con mayor eficacia y menos efectos secundarios .
Mecanismo De Acción
Target of Action
It is known that tetrahydroisoquinoline, a structural motif in this compound, is encountered in a number of bioactive compounds and drugs .
Mode of Action
Tetrahydroisoquinoline, a related compound, can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . This suggests that 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs .
Result of Action
It is known that endogenous production of neurotoxic tetrahydroisoquinoline derivatives such as norsalsolinol continue to be investigated as possible causes for some conditions such as parkinson’s disease .
Análisis Bioquímico
Biochemical Properties
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, it has been found to interact with certain receptors in the central nervous system, modulating their activity and influencing signal transduction pathways .
Cellular Effects
The effects of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been shown to enhance the release of neurotransmitters, thereby affecting synaptic transmission. It also impacts the expression of genes involved in neuroprotection and neuroinflammation, suggesting its potential therapeutic applications in neurodegenerative diseases .
Molecular Mechanism
At the molecular level, 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition leads to increased levels of dopamine and serotonin in the synaptic cleft, enhancing neurotransmission. Furthermore, this compound has been found to modulate the activity of certain ion channels and receptors, contributing to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings highlight the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and exhibit neuroprotective effects. At higher doses, it can induce toxicity and adverse effects, including neuroinflammation and oxidative stress. These findings underscore the importance of dose optimization in therapeutic applications .
Metabolic Pathways
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The metabolism of this compound leads to the formation of various metabolites, some of which retain biological activity. The interaction with metabolic enzymes can also influence the overall pharmacokinetic profile of the compound .
Transport and Distribution
The transport and distribution of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, including the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of 6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. It can also be found in the mitochondria, where it influences cellular respiration and energy production. The localization of this compound is influenced by specific targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPMFACXGFEBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260638-90-1 | |
| Record name | 1-Isoquinolinecarboxylic acid, 6-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260638-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)
![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)


![3-[4-(Sec-butyl)phenoxy]azetidine](/img/structure/B1464770.png)
![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)







